molecular formula C12H14N4O3 B2788700 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide CAS No. 1235066-73-5

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide

カタログ番号 B2788700
CAS番号: 1235066-73-5
分子量: 262.269
InChIキー: DBDAFKBZMBRFCL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide is a chemical compound with potential therapeutic applications in various fields of scientific research. This compound is commonly referred to as MNI-1 and has been synthesized through various methods.

作用機序

MNI-1 exerts its therapeutic effects through various mechanisms of action. In cancer cells, MNI-1 induces apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. MNI-1 also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). In neurons, MNI-1 protects against oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway and inhibiting the NF-κB signaling pathway. In inflammation, MNI-1 inhibits the production of pro-inflammatory cytokines by suppressing the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
MNI-1 has been shown to have various biochemical and physiological effects in scientific research. In cancer cells, MNI-1 inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In neurons, MNI-1 protects against oxidative stress and inflammation, promotes neurite outgrowth, and enhances synaptic plasticity. In inflammation, MNI-1 inhibits the production of pro-inflammatory cytokines and reduces inflammation.

実験室実験の利点と制限

MNI-1 has several advantages and limitations for lab experiments. One advantage is its potential therapeutic applications in various fields of scientific research. Another advantage is its ability to selectively target cancer cells and protect neurons against oxidative stress and inflammation. One limitation is its limited bioavailability and stability, which may affect its efficacy in vivo. Another limitation is the lack of clinical data on its safety and efficacy in humans.

将来の方向性

There are several future directions for the research and development of MNI-1. One direction is to improve its bioavailability and stability through the development of prodrugs and nanocarriers. Another direction is to investigate its safety and efficacy in preclinical and clinical studies. Another direction is to explore its potential therapeutic applications in other fields of scientific research, such as cardiovascular disease and infectious diseases. Finally, another direction is to elucidate its molecular targets and signaling pathways to better understand its mechanism of action.

合成法

MNI-1 can be synthesized through various methods, including the reaction of 3-methyl-6-oxopyridazine-1(6H)-carboxylic acid with 5-methylisoxazole-3-carboxylic acid, followed by coupling with N,N-dimethylpropanamide. Another method involves the reaction of 3-methyl-6-oxopyridazine-1(6H)-carboxylic acid with 5-methylisoxazole-3-carboxylic acid, followed by coupling with N-(3-dimethylaminopropyl)-N-ethylcarbodiimide and N-hydroxysuccinimide.

科学的研究の応用

MNI-1 has potential therapeutic applications in various fields of scientific research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, MNI-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, MNI-1 has been shown to protect neurons against oxidative stress and inflammation. In inflammation research, MNI-1 has been shown to inhibit the production of pro-inflammatory cytokines.

特性

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(3-methyl-6-oxopyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-7-4-5-11(17)16(14-7)9(3)12(18)13-10-6-8(2)19-15-10/h4-6,9H,1-3H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDAFKBZMBRFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)C(C)C(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。